molecular formula C20H25ClN2O B2781563 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride CAS No. 2418692-03-0

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride

Cat. No. B2781563
CAS RN: 2418692-03-0
M. Wt: 344.88
InChI Key: KPLKEBPGEXOYEU-GDMRAWJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride” is not explicitly provided in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride” are not explicitly provided in the sources I found .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

A study by Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, prepared through acylation reactions. This research highlighted the significance of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry. While not directly related, this study could offer insights into how similar compounds might behave in various states and the influence of structural modifications on their properties Karabulut et al., 2014.

Synthesis and Chemical Reactions

Mukaiyama and Yamaguchi (1966) explored the reactions of N,N-dimethylbenzamide diethylmercaptole with various compounds, leading to a range of derivatives. Such research underlines the reactivity and potential for creating diverse derivatives from base compounds, which might parallel the synthetic versatility of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride Mukaiyama & Yamaguchi, 1966.

Novel Heterocyclic Amino Acids

Research by Wulff and Klinken (1992) on the synthesis of novel heterocyclic amino acids from N-(arylmethylene)dehydroalanine methyl esters demonstrates the potential for developing unique cyclic and bicyclic amino acids. This could be relevant for understanding the structural diversity and application potential of compounds like N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride in creating new types of amino acids Wulff & Klinken, 1992.

Saluretic and Diuretic Effects

Deana et al. (1983) synthesized and tested bicyclic ring-fused analogues of 2-(aminomethyl)phenol for saluretic and diuretic effects. Although this research focuses on different compounds, it illustrates the potential pharmacological applications of structurally complex amines, which might extend to the pharmacological exploration of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride Deana et al., 1983.

Mechanism of Action

The mechanism of action of “N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride” is not explicitly mentioned in the sources I found .

Safety and Hazards

The safety and hazards associated with “N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride” are not explicitly mentioned in the sources I found .

Future Directions

The future directions of “N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c1-14-8-9-15(2)18(10-14)19(23)22-17-11-20(12-17,13-21)16-6-4-3-5-7-16;/h3-10,17H,11-13,21H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLKEBPGEXOYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2CC(C2)(CN)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.